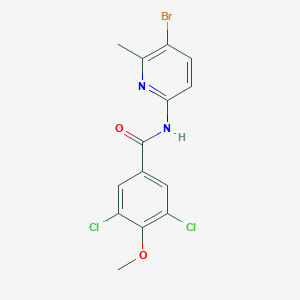![molecular formula C20H25N3O3 B244317 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as MPBD, is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. MPBD belongs to the family of benzamide derivatives, which have been found to possess a wide range of biological activities, including antipsychotic, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is primarily based on its ability to antagonize dopamine D2 receptors. This results in a decrease in dopamine neurotransmission, which is believed to be the underlying cause of psychotic symptoms such as delusions and hallucinations. 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to have an affinity for other neurotransmitter receptors, including serotonin and adrenergic receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its antipsychotic properties, 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been found to possess other biochemical and physiological effects. For example, 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. This may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells. 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has also been found to exhibit antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One of the main advantages of using 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its high potency and selectivity for dopamine D2 receptors. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. One area of interest is the development of more potent and selective derivatives of 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide for use as antipsychotic agents. Another area of research is the investigation of the potential anticancer and antimicrobial properties of 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide and its derivatives. Finally, there is a need for further studies to elucidate the precise mechanism of action of 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide and its effects on various neurotransmitter systems.
合成法
The synthesis of 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 3,5-dimethoxybenzoic acid with 4-methylpiperazine and 2-chlorobenzoyl chloride in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give the final product. The yield of 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.
科学的研究の応用
3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an antipsychotic agent. 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been found to exhibit potent dopamine D2 receptor antagonism, which is the primary mechanism of action of most antipsychotic drugs. In addition, 3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have a low affinity for serotonin receptors, which reduces the risk of side effects such as weight gain and metabolic disturbances.
特性
分子式 |
C20H25N3O3 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O3/c1-22-8-10-23(11-9-22)19-7-5-4-6-18(19)21-20(24)15-12-16(25-2)14-17(13-15)26-3/h4-7,12-14H,8-11H2,1-3H3,(H,21,24) |
InChIキー |
GKJGDLPXEKUARX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)OC)OC |
正規SMILES |
CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244235.png)
![Methyl 3-[(3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244241.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![3,5-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B244246.png)
![N-(6-{[(4-chlorophenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244248.png)
![N-(6-{[(4-methylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244249.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-isopropoxybenzamide](/img/structure/B244255.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-4-isopropoxybenzamide](/img/structure/B244256.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-cyano-2-fluorobenzamide](/img/structure/B244257.png)
![N-(6-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244258.png)
![N-(6-{[(4-ethylphenoxy)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244259.png)